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molecular formula C18H16O7 B1678273 Pachypodol CAS No. 33708-72-4

Pachypodol

Cat. No. B1678273
M. Wt: 344.3 g/mol
InChI Key: KQFUXLQBMQGNRT-UHFFFAOYSA-N
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Patent
US04352792

Procedure details

A solution of 0.86 g of 4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone in 30 ml of ethanol was hydrogenated in the presence of 50 mg of 5% by weight palladium-charcoal at room temperature under atmospheric pressure. After 1 hour, the catalyst was filtered off and the filtrate was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate/hexane. There was obtained 0.58 g (90% yield) of 4',5-dihydroxy-3,3',7-trimethoxyflavone as yellow crystals: m.p. 171°-173° C.
Name
4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:30]=[CH:29][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:25])[C:22]=2[O:23][CH3:24])=[C:19]([OH:26])[CH:18]=[C:17]([O:27][CH3:28])[CH:16]=3)=[CH:11][C:10]=1[O:31][CH3:32])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:30]=[CH:29][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:25])[C:22]=2[O:23][CH3:24])=[C:19]([OH:26])[CH:18]=[C:17]([O:27][CH3:28])[CH:16]=3)=[CH:11][C:10]=1[O:31][CH3:32]

Inputs

Step One
Name
4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone
Quantity
0.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=2OC3=CC(=CC(=C3C(C2OC)=O)O)OC)C=C1)OC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=2OC3=CC(=CC(=C3C(C2OC)=O)O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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